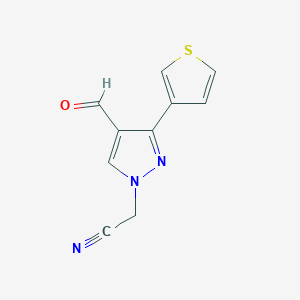

2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Description

2-(4-Formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with a formyl group at position 4, a thiophen-3-yl group at position 3, and an acetonitrile moiety at the N1 position. This structure combines electron-withdrawing (formyl, nitrile) and electron-donating (thiophene) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4-formyl-3-thiophen-3-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-2-3-13-5-9(6-14)10(12-13)8-1-4-15-7-8/h1,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYOQLXLWMPXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C=C2C=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a member of the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, emphasizing its antimicrobial and antioxidant properties.

Chemical Structure and Properties

The molecular formula of 2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is , and it features a complex structure that includes a pyrazole ring, a thiophene moiety, and a formyl group. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N4OS |

| Molecular Weight | 236.25 g/mol |

| CAS Number | 2092061-97-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Starting from appropriate hydrazones or hydrazines.

- Introduction of the Thiophene Group : Via electrophilic substitution reactions.

- Acetonitrile Addition : To introduce the acetonitrile moiety.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, 2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile was evaluated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, with some derivatives achieving MIC values as low as 0.22 μg/mL against specific pathogens .

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 0.25 |

| S. aureus | 0.22 |

| C. albicans | 0.30 |

Antioxidant Activity

The compound also exhibits notable antioxidant properties, assessed through DPPH and hydroxyl radical scavenging assays. The antioxidant capacity can be attributed to the presence of the thiophene ring, which enhances electron donation capabilities.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The binding interactions were supported by computational studies, including molecular docking simulations that revealed favorable binding affinities with target proteins .

Case Studies

A study published in PubMed Central reported on a series of pyrazolyl-thiazole derivatives, including those similar to 2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile. These compounds showed significant inhibition zones against various microbial strains, confirming their potential as therapeutic agents .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as an essential building block in organic synthesis, enabling the creation of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

2. Biology:

- Drug Discovery: Derivatives of this compound have shown promising biological activities. Notably, it exhibits antipromastigote activity against Leishmania species, indicating potential as an anti-parasitic agent. Molecular docking studies suggest favorable binding interactions with specific enzymes.

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones with low minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL.

3. Materials Science:

- Advanced Materials Production: The unique electronic and optical properties of this compound make it suitable for developing advanced materials used in electronics and photonics.

Data Table: Biological Activities Summary

| Activity | Target Organisms/Systems | Notable Findings |

|---|---|---|

| Antipromastigote | Leishmania spp. | Significant binding affinity |

| Antimicrobial | Staphylococcus aureus, E. coli | MIC values as low as 0.22 μg/mL |

| Antioxidant | Free radical scavenging | Effective in DPPH assay |

Case Studies

1. Antimicrobial Evaluation:

A study demonstrated that derivatives of 2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specific compounds showed remarkable potency with MIC values ranging from 0.22 to 0.25 μg/mL.

2. Antioxidant Studies:

The antioxidant properties were evaluated through DPPH and hydroxyl radical scavenging assays, indicating that the compound effectively neutralizes free radicals, which could be beneficial in treating oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The substituents on the pyrazole ring significantly influence physicochemical properties. Below is a comparative analysis with key analogs:

Key Observations :

- Electronic Effects : The formyl group in the target compound increases electrophilicity compared to bromomethyl analogs, favoring condensation reactions (e.g., with amines to form imines) .

- Steric and Crystallographic Differences : Fluorophenyl-substituted pyrazoles (e.g., compounds 4 and 5 in ) exhibit isostructural packing with triclinic symmetry, whereas thiophene-containing analogs may adopt less planar conformations due to sulfur’s bulkiness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.